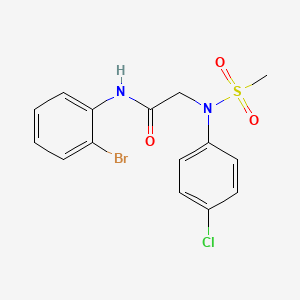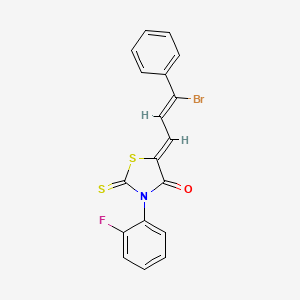![molecular formula C21H19FN4O2 B5000620 N-(2-fluorobenzyl)-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5000620.png)
N-(2-fluorobenzyl)-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-fluorobenzyl)-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide, also known as FIIN-3, is a small molecule inhibitor that has been developed to target the fibroblast growth factor receptor (FGFR) family of tyrosine kinases. This molecule has been shown to have potential therapeutic applications in the treatment of various types of cancer.
作用机制
N-(2-fluorobenzyl)-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide works by targeting the ATP-binding site of the FGFR family of tyrosine kinases, thereby inhibiting their activity. This leads to a decrease in downstream signaling pathways that are involved in the growth and proliferation of cancer cells. In addition, this compound has been shown to induce apoptosis in cancer cells, which further contributes to its anti-cancer activity.
Biochemical and Physiological Effects:
This compound has been shown to have potent inhibitory activity against FGFR family of tyrosine kinases, which are known to play a critical role in the development and progression of various types of cancer. In addition, this compound has been shown to induce apoptosis in cancer cells, which further contributes to its anti-cancer activity. However, the effects of this compound on normal cells and tissues are not well understood and require further research.
实验室实验的优点和局限性
One of the major advantages of using N-(2-fluorobenzyl)-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide in lab experiments is its potent inhibitory activity against FGFR family of tyrosine kinases, which makes it a valuable tool for studying the role of these kinases in cancer development and progression. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for research on N-(2-fluorobenzyl)-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide. One area of research is to further investigate the effects of this compound on normal cells and tissues, in order to better understand its potential toxicity and side effects. Another area of research is to explore the use of this compound in combination with other anti-cancer agents, in order to enhance its therapeutic efficacy. Additionally, there is a need to develop more potent and selective inhibitors of FGFR family of tyrosine kinases, which could have even greater therapeutic potential in the treatment of cancer.
合成方法
The synthesis of N-(2-fluorobenzyl)-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide involves a series of reactions that are carried out in a stepwise manner. The starting material for the synthesis is 2-fluorobenzylamine, which is reacted with 2-(bromomethyl)-1,3-oxazole to give the intermediate product 2-(2-fluorobenzyl)-1,3-oxazole. This intermediate is then reacted with 1H-indole-3-carboxaldehyde to give the final product, this compound.
科学研究应用
N-(2-fluorobenzyl)-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide has been extensively researched for its potential therapeutic applications in the treatment of various types of cancer. It has been shown to have potent inhibitory activity against FGFR family of tyrosine kinases, which are known to play a critical role in the development and progression of various types of cancer, including breast cancer, lung cancer, and gastric cancer. This compound has been shown to be effective in inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
属性
IUPAC Name |
N-[(2-fluorophenyl)methyl]-3-[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O2/c22-17-7-3-1-5-14(17)12-24-19(27)9-10-20-25-26-21(28-20)11-15-13-23-18-8-4-2-6-16(15)18/h1-8,13,23H,9-12H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWEVTYZXXKMAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCC2=NN=C(O2)CC3=CNC4=CC=CC=C43)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3,5-dimethoxyphenyl)[(3-methyl-2-thienyl)methyl]amine](/img/structure/B5000539.png)
![ethyl 5-{3,4-bis[(methoxycarbonyl)amino]tetrahydro-2-thienyl}pentanoate](/img/structure/B5000540.png)

![(3R*,4R*)-1-[3-(methylthio)benzyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B5000556.png)

![N-(2-hydroxyethyl)-N-isopropyl-2-[4-(trifluoromethyl)phenyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5000584.png)

![4-({[5-(2-methyl-5-nitrophenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5000599.png)
![1-(4-bromophenyl)-2-[(5-{[(2-fluorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B5000601.png)

![2-chloro-5-(5-{[1-(4-chlorobenzyl)-2,5-dioxo-4-imidazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5000609.png)
![1-[2-(3-bromophenoxy)propanoyl]-4-ethylpiperazine](/img/structure/B5000613.png)
methyl]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5000624.png)
![1-(2-chlorobenzyl)-N-[2-(2-fluorophenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5000633.png)